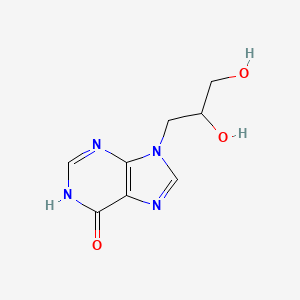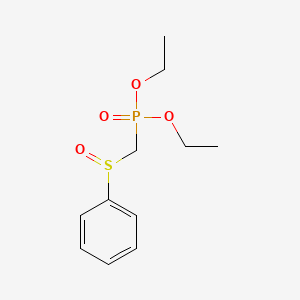
2-Methyleneindanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyleneindanone is an organic compound with the molecular formula C10H8O It is a derivative of indanone, characterized by the presence of a methylene group at the second position of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyleneindanone can be achieved through several methods. One common approach involves the reaction of 2-bromoaryl ketones with allylboration followed by a Mizoroki-Heck cyclization. This one-pot catalytic enantioselective process uses Brønsted acid and palladium catalysis to yield 3-methyleneindanes with high enantiomeric ratios . Another method involves the base-catalyzed rearrangement of 2-bis(methylthio)methyleneindan-1-one using sodium hydride in dimethylformamide under nitrogen .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Methyleneindanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
2-Methyleneindanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyleneindanone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles to form covalent bonds. This reactivity is due to the presence of the methylene group, which enhances the compound’s electrophilic character . Additionally, the compound’s structure allows it to participate in π-π interactions and hydrogen bonding, further influencing its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyleneindanone include:
2-Methyl-1-indanone: A derivative with a methyl group instead of a methylene group.
1-Indanone: The parent compound without any substituents at the second position.
2,3-Dihydro-1H-inden-1-one: A reduced form of indanone with a saturated ring.
Uniqueness
This structural feature enhances its electrophilic character, making it more reactive in certain chemical reactions and potentially more versatile in synthetic applications .
Properties
Molecular Formula |
C10H8O |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-methylidene-3H-inden-1-one |
InChI |
InChI=1S/C10H8O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5H,1,6H2 |
InChI Key |
KIHZRNKAKDXATD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrahydro-1H-Pyrrolo[1,2-b]pyrazol-2(3H)-one](/img/structure/B8604696.png)
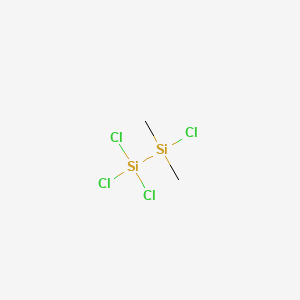
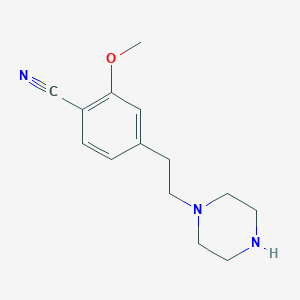
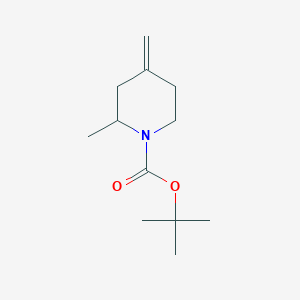
![2',3'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B8604717.png)

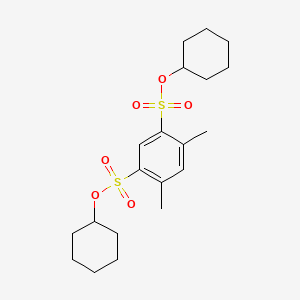

![Methyl 2-methyl-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B8604743.png)
